molecular formula C3H7FO B1329784 1-Fluoropropan-2-ol CAS No. 430-50-2

1-Fluoropropan-2-ol

Cat. No. B1329784
CAS RN: 430-50-2
M. Wt: 78.09 g/mol
InChI Key: WPUWNCWLDZMYSC-UHFFFAOYSA-N
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Description

1-Fluoropropan-2-ol is not directly mentioned in the provided papers; however, related compounds such as 1-Fluoropropane-2-one and 3-[18F]fluoropropanol have been studied for their chemical properties and potential applications. These compounds are fluorinated organic molecules, which means they contain a fluorine atom that can significantly alter their physical and chemical properties, making them valuable in various fields such as medicinal chemistry and materials science 10.

Synthesis Analysis

The synthesis of related fluorinated compounds has been explored in several studies. For instance, 1-Fluoropropane-2-one has been used as an effective SEI-forming additive in lithium-ion batteries, indicating

Scientific Research Applications

Application in Lithium-Ion Batteries

1-Fluoropropan-2-ol, specifically 1-Fluoropropane-2-one, has been investigated as an effective SEI (Solid Electrolyte Interphase) additive in lithium-ion batteries. Research conducted by Krämer et al. (2012) in "Electrochemistry Communications" explored the use of this compound with propylene carbonate-based electrolytes on graphite electrodes. The study highlighted the significant improvement in first-cycle efficiency, high-rate performance, and long-term cycling stability when using this additive. This innovation demonstrates the potential of 1-Fluoropropan-2-ol in enhancing battery technology (Krämer, Schmitz, Passerini, Winter, & Schreiner, 2012).

SEI-Forming Mechanism in Batteries

Further research into the SEI-forming mechanism of 1-Fluoropropan-2-ol in lithium-ion batteries was conducted by Krämer et al. (2012) and published in "Electrochimica Acta". The study utilized spectroscopic measurements to understand how this compound interacts with vinylene carbonate, another SEI additive. The findings provided insights into the electrochemical behavior of these additives and their impact on battery performance (Krämer, Schmitz, Niehoff, Passerini, & Winter, 2012).

Conformational Analysis

The molecule's conformational characteristics have been studied extensively. Richardson and Hedberg (2001) conducted a gas-phase electron-diffraction and ab initio molecular orbital investigation of 3-fluoropropan-1-ol, a structurally similar compound. This research in "Journal of Molecular Structure" focused on understanding the different conformations and the potential for internal hydrogen bonding. Such studies are crucial for understanding the fundamental properties of these molecules (Richardson & Hedberg, 2001).

Ab Initio Calculations

A study by Fernández et al. (1989), published in "Tetrahedron Computer Methodology," conducted a conformational study of 1-fluoro-2-propanol and 2-fluoropropanol using ab initio calculations. The research provided insights into the geometric trends and rotational constants of these molecules, contributing to a deeper understanding of their chemical properties (Fernández, Mosquera, Ríos, & Vázquez, 1989).

Structural Determination

The molecular structure of related compounds, such as 2-fluoropropane, has been determined through methods like gas electron diffraction. Kakubari, Iijima, and Kimura (1975) in "Bulletin of the Chemical Society of Japan" provided detailed measurements of skeletal parameters, contributing to the structural understanding of these molecules (Kakubari, Iijima, & Kimura, 1975).

Safety and Hazards

The safety data sheet for 1-Fluoropropan-2-ol indicates that it is classified under GHS02 and GHS07 . The hazard statements include H226, H315, H319, and H335 . The precautionary statements include P260, P271, and P280 .

properties

IUPAC Name

1-fluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7FO/c1-3(5)2-4/h3,5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUWNCWLDZMYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70962843
Record name 1-Fluoropropan-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoropropan-2-ol

CAS RN

430-50-2
Record name 2-Propanol, 1-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=430-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanol, fluoro-
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Record name 1-Fluoropropan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoropropan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1-Fluoropropan-2-ol in the synthesis of the dopamine transporter imaging agent FIPIT?

A1: 1-Fluoropropan-2-ol plays a crucial role as a key building block in the synthesis of FIPIT (2β-carbo-2’-(S)-fluoroisopropoxy-3β-(4-iodophenyl)-tropane) []. Researchers reacted 1-Fluoropropan-2-ol with POCl3 to form an intermediate, which was then used to introduce the 2’-(S)-fluoroisopropoxy group onto the tropane scaffold of FIPIT. This specific structural modification is significant because it contributes to the high potency and selectivity of FIPIT towards dopamine transporters.

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